Cas no 2171211-27-9 (3-bromo-5-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid)

2171211-27-9 structure
Nome do Produto:3-bromo-5-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid
3-bromo-5-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- EN300-1532854
- 3-bromo-5-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
- EN300-1532321
- 2171936-43-7
- 3-bromo-5-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
- 2171211-27-9
- 2171269-76-2
- EN300-1531997
- 3-bromo-5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
- 3-bromo-5-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid
-
- Inchi: 1S/C27H23BrN2O5/c28-17-9-16(26(32)33)12-19(13-17)29-25(31)15-10-18(11-15)30-27(34)35-14-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-9,12-13,15,18,24H,10-11,14H2,(H,29,31)(H,30,34)(H,32,33)
- Chave InChI: TZTCAUYLIBTPML-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=O)O)C=C(C=1)NC(C1CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
Propriedades Computadas
- Massa Exacta: 534.07903g/mol
- Massa monoisotópica: 534.07903g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 35
- Contagem de Ligações Rotativas: 7
- Complexidade: 780
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 4.7
- Superfície polar topológica: 105Ų
3-bromo-5-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1531997-10.0g |
3-bromo-5-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171211-27-9 | 10.0g |
$14487.0 | 2023-07-10 | ||
Enamine | EN300-1531997-50mg |
3-bromo-5-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171211-27-9 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1531997-1000mg |
3-bromo-5-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171211-27-9 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1531997-2500mg |
3-bromo-5-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171211-27-9 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1531997-0.25g |
3-bromo-5-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171211-27-9 | 0.25g |
$3099.0 | 2023-07-10 | ||
Enamine | EN300-1531997-10000mg |
3-bromo-5-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171211-27-9 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1531997-2.5g |
3-bromo-5-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171211-27-9 | 2.5g |
$6602.0 | 2023-07-10 | ||
Enamine | EN300-1531997-100mg |
3-bromo-5-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171211-27-9 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1531997-1.0g |
3-bromo-5-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171211-27-9 | 1.0g |
$3368.0 | 2023-07-10 | ||
Enamine | EN300-1531997-0.05g |
3-bromo-5-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171211-27-9 | 0.05g |
$2829.0 | 2023-07-10 |
3-bromo-5-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid Literatura Relacionada
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
2171211-27-9 (3-bromo-5-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid) Produtos relacionados
- 2580224-05-9(3-{(tert-butoxy)carbonylamino}-5-chloropyrazine-2-carboxylic acid)
- 2467-16-5(Tricyclohexyl Borate)
- 1695196-07-6(5-methyl-1-{2-(trifluoromethyl)sulfanylethyl}-1H-pyrazol-3-amine)
- 1247761-10-9(2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol)
- 1040017-70-6(2-iodo-N-(3-methoxyphenyl)methylaniline)
- 2411202-17-8(N-[[3-(2-Chlorophenoxy)phenyl]methyl]but-2-ynamide)
- 1805289-37-5(6-(Bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-acetic acid)
- 182878-29-1(3,6-bis(chloromethyl)-2,5-Piperazinedione)
- 2229403-61-4(3-(6-chloro-1H-indol-3-yl)-3-hydroxypropanoic acid)
- 1223791-72-7(1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione)
Fornecedores recomendados
钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel

Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
CN Fornecedor
A granel
Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
